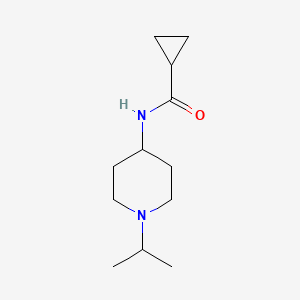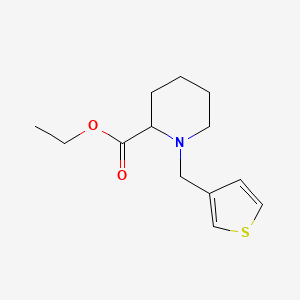
4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-phenyl-N-4-pyridinyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPTC and is synthesized through a specific method that involves the use of various reagents.
Applications De Recherche Scientifique
MPTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MPTC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of MPTC is not fully understood. However, it is believed to act through multiple pathways such as inhibition of protein kinase C, modulation of the mitochondrial membrane potential, and activation of caspase-3. These pathways ultimately lead to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, MPTC has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPTC is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of MPTC is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for MPTC research. One area of interest is the development of MPTC derivatives with improved solubility and bioavailability. Additionally, further studies are needed to understand the exact mechanism of action of MPTC and its potential therapeutic applications in other diseases. Lastly, the potential toxicity of MPTC needs to be evaluated to ensure its safety for human use.
Conclusion:
In conclusion, MPTC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to produce high yields of pure MPTC, and it has been extensively studied for its potential applications in various diseases. MPTC has been found to have anticancer and neuroprotective properties, and its biochemical and physiological effects have been well documented. While MPTC has several advantages for lab experiments, its limitations and potential toxicity need to be evaluated. There are several future directions for MPTC research, and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPTC involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with N-(4-pyridinyl)formamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization in a suitable solvent. This method has been optimized to produce high yields of pure MPTC.
Propriétés
IUPAC Name |
4-methyl-5-phenyl-N-pyridin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-11-15(17(20)19-14-7-9-18-10-8-14)21-16(12)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMDDWBYJFBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)



![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)